molecular formula C22H17ClFN3OS B11587268 3-amino-N-[2-(4-chlorophenyl)ethyl]-6-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-N-[2-(4-chlorophenyl)ethyl]-6-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11587268
M. Wt: 425.9 g/mol
InChI Key: WUFQAQRFIZWLTD-UHFFFAOYSA-N
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Description

3-amino-N-[2-(4-chlorophenyl)ethyl]-6-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thienopyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-[2-(4-chlorophenyl)ethyl]-6-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of thiophene derivatives with appropriate substituents. The reaction conditions often include the use of formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) as cyclizing agents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-[2-(4-chlorophenyl)ethyl]-6-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-amino-N-[2-(4-chlorophenyl)ethyl]-6-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-N-[2-(4-chlorophenyl)ethyl]-6-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-N-[2-(4-chlorophenyl)ethyl]-6-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of a thienopyridine core with chlorophenyl and fluorophenyl groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H17ClFN3OS

Molecular Weight

425.9 g/mol

IUPAC Name

3-amino-N-[2-(4-chlorophenyl)ethyl]-6-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C22H17ClFN3OS/c23-15-5-1-13(2-6-15)11-12-26-21(28)20-19(25)17-9-10-18(27-22(17)29-20)14-3-7-16(24)8-4-14/h1-10H,11-12,25H2,(H,26,28)

InChI Key

WUFQAQRFIZWLTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=C(C=C4)F)N)Cl

Origin of Product

United States

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